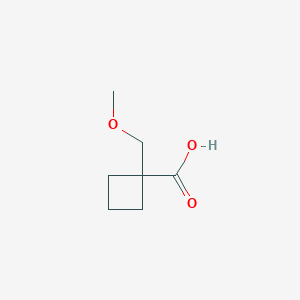

1-(Methoxymethyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYWGWYQQBABKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652001 | |

| Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-22-0 | |

| Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methoxymethyl)cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Significance of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have garnered considerable attention. The unique puckered three-dimensional structure of the cyclobutane ring offers a strategic advantage in drug design, serving as a bioisosteric replacement for other cyclic systems or planar moieties to enhance metabolic stability, direct pharmacophoric groups, and optimize binding affinities.[1][2] This guide focuses on 1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS No: 1082766-22-0), a functionalized cyclobutane derivative poised as a valuable building block in the synthesis of complex bioactive molecules.[3][4] Its structure combines the conformational rigidity of the cyclobutane core with the hydrogen bonding and polarity of a carboxylic acid and the ether linkage of a methoxymethyl group. Understanding the core physicochemical properties of this compound is paramount for its effective application in drug development programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| CAS Number | 1082766-22-0 | [3] |

| Physical Form | Solid | |

| Predicted logP | 0.5 - 0.58 | [5][6] |

| Predicted pKa | ~4-5 | Based on analogs |

| Aqueous Solubility | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

Structural and Chemical Identity

The unique arrangement of functional groups on the cyclobutane scaffold dictates the molecule's interactions and overall properties.

Figure 1: 2D Chemical Structure of this compound.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Lipophilicity: Computational models predict a logP value for this compound to be in the range of 0.5 to 0.58.[5][6] This suggests that the compound possesses a relatively balanced hydrophilic-lipophilic character. The presence of the carboxylic acid and ether functionalities contributes to its polarity, while the cyclobutane ring and methyl group provide lipophilic character.

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method remains the gold standard for experimentally determining lipophilicity due to its direct measurement of partitioning.

Principle: This method involves measuring the concentration of the analyte in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), after they have reached equilibrium.

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4) in a separation funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning Experiment:

-

Add a small volume of the stock solution to a vial containing a precise ratio of the pre-saturated n-octanol and aqueous buffer. The phase ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.

-

Allow the phases to separate by centrifugation.

-

-

Quantification:

-

Carefully sample an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The logD is calculated using the following equation: logD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer])

-

Figure 2: Workflow for Shake-Flask logD Determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This parameter is crucial as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets.

Predicted Acidity: While an experimental pKa for this compound has not been reported, it is expected to be in the typical range for carboxylic acids, approximately 4-5. The electron-donating nature of the alkyl and methoxymethyl substituents may slightly increase the pKa compared to unsubstituted cyclobutanecarboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the acid are equal (the half-equivalence point).

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and for achieving sufficient concentrations in in vitro and in vivo assays.

Expected Solubility: Given the presence of both polar (carboxylic acid, ether) and nonpolar (cyclobutane, methyl) groups, this compound is expected to have moderate aqueous solubility. Its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound, providing a "gold standard" measurement.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

-

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet or AB quartet for the methylene protons of the methoxymethyl group, multiplets for the cyclobutane ring protons, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbonyl carbon (~180 ppm), the quaternary carbon of the cyclobutane ring, the carbons of the methoxymethyl group, and the other cyclobutane carbons.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid should appear around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether and carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

-

C-H stretching bands for the alkyl groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight (144.17).

-

Common fragmentation patterns would involve the loss of the methoxymethyl group, the carboxylic acid group, or cleavage of the cyclobutane ring. Predicted collision cross-section data for various adducts are available in public databases.[5]

Conclusion: A Versatile Building Block with Favorable Predicted Properties

This compound represents a promising scaffold for medicinal chemistry, offering a unique combination of a rigid cyclobutane core with versatile functional groups. Its predicted physicochemical properties, including balanced lipophilicity and typical carboxylic acid acidity, suggest that it can be readily incorporated into a variety of molecular frameworks to modulate their ADME profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities, enabling researchers and drug development professionals to make data-driven decisions in their quest for new therapeutics. The strategic use of such functionalized cyclobutane building blocks is a testament to the ongoing innovation in molecular design aimed at overcoming the challenges of modern drug discovery.

References

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

-

PubChemLite. This compound (C7H12O3). [Link]

-

CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

- Pan, Y., et al. (2019). Compositions and methods of use of lysine specific demethylase-1 inhibitors.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 6. You are being redirected... [hit2lead.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Methoxymethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(methoxymethyl)cyclobutanecarboxylic acid. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple listing of predicted chemical shifts to explain the underlying principles governing the spectral features. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants for each unique proton and carbon environment within the molecule. This guide also outlines a standard experimental protocol for acquiring high-quality NMR data and presents the predicted data in a clear, tabular format. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, providing a robust framework for researchers working with this and structurally related compounds.

Introduction: The Structural Elucidation of a Substituted Cyclobutane

This compound is a unique small molecule featuring a sterically demanding quaternary carbon at the 1-position of a cyclobutane ring. This central carbon is substituted with a carboxylic acid and a methoxymethyl ether, functional groups that significantly influence the electronic environment and, consequently, the NMR spectrum of the entire molecule. The cyclobutane ring itself introduces conformational complexities, such as ring puckering, which can affect the chemical equivalence of its methylene protons.

Accurate interpretation of the ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis of this compound and for assessing its purity. This guide will provide a predictive but detailed examination of its NMR data, grounded in established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The key functional groups—the methoxymethyl ether, the cyclobutane ring, and the carboxylic acid—will each give rise to characteristic resonances.

The Methoxymethyl Group

The methoxymethyl (MOM) group is expected to produce two distinct signals:

-

-OCH₃ (Methyl Protons): A sharp singlet is predicted around 3.3 ppm .[1] These three protons are chemically equivalent and are deshielded by the adjacent oxygen atom. The absence of adjacent protons results in a singlet multiplicity.

-

-CH₂O- (Methylene Protons): A singlet is expected to appear around 4.6 ppm .[1] These two protons are also deshielded by the oxygen atom. While adjacent to the quaternary carbon of the cyclobutane ring, there are no protons on this carbon to cause splitting, hence a singlet is predicted. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2]

The Cyclobutane Ring Protons

The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the methylene protons. For simplicity, we will consider an averaged, more symmetrical conformation. The six protons of the three methylene groups in the cyclobutane ring are expected to produce multiplets in the region of 1.8-2.5 ppm .[3] These protons are coupled to each other, leading to complex splitting patterns that may be difficult to resolve at lower field strengths.

The Carboxylic Acid Proton

The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm .[4][5] The exact chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[4] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons like those in carboxylic acids and alcohols.[4][6] In some cases, particularly in protic solvents or in the presence of water, this peak can be broadened to the point of being indistinguishable from the baseline.[6][7]

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~4.6 | Singlet | 2H | -CH₂O- |

| ~3.3 | Singlet | 3H | -OCH₃ |

| 1.8 - 2.5 | Multiplet | 6H | Cyclobutane -CH₂- |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

The Carbonyl Carbon

The carbon of the carboxylic acid group (-COOH) is significantly deshielded and is expected to resonate in the range of 175-185 ppm .[8] The specific chemical shift is influenced by solvent and hydrogen bonding.[8]

The Methoxymethyl Group Carbons

-

-OCH₃ (Methyl Carbon): This carbon is expected to appear around 55 ppm .[1]

-

-CH₂O- (Methylene Carbon): This carbon, being adjacent to an oxygen atom, will be deshielded and is predicted to have a chemical shift of approximately 96 ppm .[1]

The Cyclobutane Ring Carbons

-

Quaternary Carbon (C1): The quaternary carbon of the cyclobutane ring, bonded to the carboxylic acid and the methoxymethyl group, will be deshielded due to the attached electronegative atoms. Its chemical shift is predicted to be in the range of 40-50 ppm .

-

Methylene Carbons (C2, C3, C4): The three methylene carbons of the cyclobutane ring are expected to have chemical shifts in a similar region. Unsubstituted cyclobutane has a ¹³C chemical shift of 22.4 ppm.[9] The substitution at C1 will have a modest effect on the chemical shifts of the other ring carbons. We can predict these to be in the range of 20-30 ppm .

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 175 - 185 | -COOH |

| ~96 | -CH₂O- |

| ~55 | -OCH₃ |

| 40 - 50 | Quaternary Cyclobutane Carbon |

| 20 - 30 | Cyclobutane -CH₂- |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. However, for observing the carboxylic acid proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred as they reduce the rate of proton exchange.[7]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10] Modern spectrometers can also reference the residual solvent peak.

Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the cyclobutane protons.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -2 to 16 ppm).

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Number of Scans: More scans are required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. A few hundred to a few thousand scans may be necessary depending on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and NMR Workflow

Molecular Structure

Caption: Structure of this compound.

NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that are readily assignable to its distinct functional groups and structural motifs. The methoxymethyl group provides clear singlet resonances in both the proton and carbon spectra, while the carboxylic acid is identifiable by its downfield proton and carbonyl carbon signals. The cyclobutane ring protons are expected to produce more complex multiplets due to spin-spin coupling. This in-depth guide provides a robust framework for the interpretation of the NMR data for this molecule, aiding researchers in its unambiguous structural characterization. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring the integrity of the analytical data.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]

- Mao, J., et al. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science, 3(7), 745–750.

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(19), 4786-4801.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

Bruker. (n.d.). Supporting Information for.... Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclobutane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H12O3). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved from [Link]

- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

Journal of the Indiana Academy of Science. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

-

ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

PubChem. (n.d.). rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

mass spectrometry analysis of 1-(Methoxymethyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Methoxymethyl)cyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and chemical development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical agents, presents a unique analytical challenge. Its structure, combining a carboxylic acid, an ether linkage, and a strained cyclobutane ring, necessitates a multi-faceted approach to mass spectrometry analysis. This guide provides a comprehensive, in-depth exploration of the methodologies and underlying principles for the robust analysis of this compound, drawing from established analytical techniques for related structures and predictive chemical behavior.

Molecular Profile and Analytical Significance

This compound (C₇H₁₂O₃) is a small organic molecule with a molecular weight of 144.17 g/mol .[1][2][3] Its structure features a carboxylic acid group and a methoxymethyl substituent attached to the same carbon of a cyclobutane ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 | [1][2][3] |

| Monoisotopic Mass | 144.07864 Da | [4] |

| CAS Number | 1082766-22-0 | [1][2] |

| Predicted XlogP | 0.5 | [4] |

| SMILES String | O=C(O)C1(CCC1)COC | [1] |

The analytical significance of this molecule lies in the need to verify its structure during synthesis, identify potential impurities, and quantify it in various matrices during preclinical or developmental stages. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for these tasks.

Strategic Approach to Mass Spectrometry Analysis: A Workflow

The analysis of this compound can be approached through two primary pathways: direct analysis via liquid chromatography-mass spectrometry (LC-MS) or analysis following derivatization by gas chromatography-mass spectrometry (GC-MS). The choice is dictated by the analytical goal, sample matrix, and available instrumentation.

Caption: General workflow for the MS analysis of this compound.

Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Direct analysis is often preferred for its speed and reduced sample manipulation. The polarity imparted by the carboxylic acid group makes this analyte well-suited for reversed-phase liquid chromatography coupled with electrospray ionization (ESI).

Sample Preparation for LC-MS

The protocol is straightforward, aiming to dissolve the analyte in a solvent compatible with the reversed-phase mobile phase.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

-

Solvent Selection: Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Concentration: A typical starting concentration is 1 mg/mL.

-

Serial Dilution: Perform serial dilutions to a working concentration range of 1-10 µg/mL for initial method development.

-

Filtration: For samples containing particulates, filter through a 0.22 µm syringe filter prior to injection.

Ionization: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the most appropriate ionization technique for this molecule due to the presence of the ionizable carboxylic acid group.

-

Negative Ion Mode (-ESI): This is the preferred mode for carboxylic acids. The acidic proton is readily lost, forming a stable carboxylate anion, [M-H]⁻.[5] This process is highly efficient and typically results in a strong signal for the deprotonated molecule.

-

Positive Ion Mode (+ESI): While less common for free acids, positive ion mode can be informative. Carboxylic acids can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[6][7] The formation of a disodiated adduct, [M-H+2Na]⁺, has been reported as a diagnostic tool for the presence of a carboxylic acid group.[8][9]

Anticipated Ions in Full Scan MS

A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the detected ions.

Table 2: Predicted m/z Values for Key Ions of this compound

| Ion Species | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M-H]⁻ | 143.0714 | Negative ESI |

| [M+Na]⁺ | 167.0679 | Positive ESI |

| [M+NH₄]⁺ | 162.1125 | Positive ESI |

| [M+H]⁺ | 145.0859 | Positive ESI |

| [M+K]⁺ | 183.0418 | Positive ESI |

| [M+HCOO]⁻ | 189.0768 | Negative ESI |

Data sourced from PubChem predictions.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly when analyzing for volatile impurities or when LC-MS is unavailable, GC-MS offers a powerful alternative. However, the low volatility and polar nature of the carboxylic acid group necessitate derivatization.[10][11]

The Imperative of Derivatization

Derivatization converts the polar carboxylic acid into a less polar, more volatile ester or silyl ester, making the analyte suitable for GC analysis.[11][12] This process also improves chromatographic peak shape and thermal stability.[11]

Protocol 2: Silylation for GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a GC vial. Ensure the sample is anhydrous.

-

Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

-

Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Ionization and Fragmentation in GC-MS

Electron Ionization (EI) is the standard ionization technique for GC-MS. It is a high-energy process that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural confirmation.

Predictive Fragmentation Analysis

In the absence of published experimental spectra for this compound, its fragmentation pattern can be predicted based on established principles for its constituent functional groups.

Fragmentation in Negative Ion Mode (LC-MS/MS)

Upon collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 143.07), the primary fragmentation is expected to be the loss of carbon dioxide (CO₂), a characteristic fragmentation of carboxylates.

-

Loss of CO₂ (44 Da): [M-H]⁻ → [C₆H₁₁O]⁻ (m/z 99.08)

Fragmentation in Positive Ion Mode (EI for GC-MS)

The fragmentation of the trimethylsilyl (TMS) derivative under EI conditions will be more complex. The molecular ion, [M]⁺˙, will be formed, followed by fragmentation pathways characteristic of ethers, esters, and cyclic alkanes.

Caption: Predicted EI fragmentation of this compound.

Key Predicted Fragments:

-

α-Cleavage at the Ether: Loss of the methoxy radical (•OCH₃) is a common pathway for ethers, leading to a stable oxonium ion.

-

[C₇H₁₂O₃]⁺˙ → [C₆H₉O₂]⁺ (m/z 113) + •OCH₃

-

-

Loss of the Methoxymethyl Group: Cleavage of the bond between the ring and the substituent.

-

[C₇H₁₂O₃]⁺˙ → [C₅H₇O₂]⁺ (m/z 99) + •CH₂OCH₃

-

-

Loss of the Carboxyl Group: A characteristic fragmentation of carboxylic acids is the loss of the •COOH radical.[13][14]

-

[C₇H₁₂O₃]⁺˙ → [C₆H₁₁O]⁺ (m/z 99) + •COOH

-

-

Decarboxylation: Loss of a neutral CO₂ molecule.

-

[C₇H₁₂O₃]⁺˙ → [C₆H₁₂O]⁺˙ (m/z 100) + CO₂

-

-

Cyclobutane Ring Opening: The strained cyclobutane ring can undergo fragmentation, typically losing ethene (C₂H₄, 28 Da).[15] This can occur after initial fragmentation events.

-

For example: [C₆H₁₁O]⁺ (m/z 99) → [C₄H₇O]⁺ (m/z 71) + C₂H₄

-

Conclusion and Best Practices

The mass spectrometric analysis of this compound is readily achievable through a well-designed analytical strategy. For rapid screening and quantification in polar solvents, LC-MS in negative ESI mode is the method of choice, targeting the [M-H]⁻ ion at m/z 143.07. For unequivocal structural confirmation and analysis in complex, non-polar matrices, GC-MS following silylation provides a wealth of fragmentation data. In all cases, the use of high-resolution mass spectrometry is strongly advocated to ensure the confident assignment of elemental compositions to all ions of interest. This dual-pronged approach, leveraging both "soft" and "hard" ionization techniques, provides a comprehensive analytical toolkit for researchers and drug development professionals working with this and structurally related molecules.

References

- Cooks, R. G., & Schaaff, T. G. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed.

- Drozd, J. (1981). Acids: Derivatization for GC Analysis.

- Sigma-Aldrich. (n.d.). This compound.

- Vogel, A. L., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.

- Li, H., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.

- Vogel, A. L., et al. (2024).

- Chemistry LibreTexts. (2023).

- Ho, Y. P., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.

- PubChem. (n.d.). This compound.

- CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade.

- Supelco. (n.d.).

- Sigma-Aldrich. (n.d.).

- Wonder Chemical. (n.d.). This compound.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- Chemistry LibreTexts. (2023).

- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane.

Sources

- 1. This compound DiscoveryCPR 1082766-22-0 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 1082766-22-0 C7H12O3 144.17 g/mol-Products Wonder [wonder-chem.com]

- 4. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gcms.cz [gcms.cz]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

fundamental reactivity of 1-(Methoxymethyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to the Fundamental Reactivity of 1-(Methoxymethyl)cyclobutanecarboxylic Acid

Abstract

Cyclobutane scaffolds are increasingly integral to modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability that can significantly enhance the pharmacological profiles of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the fundamental reactivity of a specific, valuable building block: this compound (CAS No. 1082766-22-0). By dissecting the reactivity of its core functional groups—the carboxylic acid, the methoxymethyl ether, and the cyclobutane ring—this document serves as a resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes in the synthesis of novel chemical entities.

Introduction and Molecular Overview

This compound is a bifunctional organic building block featuring a quaternary carbon center within a strained four-membered ring. This unique arrangement provides a rigid, three-dimensional exit vector for its substituents, a desirable trait for probing the complex topologies of biological targets.[1][3] The molecule's structure combines the reactivity of a carboxylic acid with the chemical stability of an ether, all anchored to a cyclobutane core known to improve pharmacokinetic properties.[2][3]

The strategic importance of this molecule lies in its potential as a precursor for a wide array of more complex derivatives. The carboxylic acid serves as a versatile handle for elaboration into esters, amides, and other functional groups, while the methoxymethyl group and the cyclobutane ring contribute to the overall shape, lipophilicity, and metabolic profile of the final compound.

Physicochemical and Spectroscopic Data

A summary of the key properties of the title compound is presented below. The pKa is estimated based on the known value for the parent cyclobutanecarboxylic acid, which is approximately 4.785.[4][5][6]

| Property | Value / Description | Source(s) |

| CAS Number | 1082766-22-0 | [7][8][9] |

| Molecular Formula | C₇H₁₂O₃ | [7][10] |

| Molecular Weight | 144.17 g/mol | [7] |

| Physical Form | Solid or Liquid | [8][9] |

| IUPAC Name | 1-(methoxymethyl)cyclobutane-1-carboxylic acid | [10] |

| Estimated pKa | ~4.8 | [4][5][6] |

| ¹H NMR (Predicted) | δ ~3.4 (s, 2H, -CH₂O-), δ ~3.3 (s, 3H, -OCH₃), δ ~1.8-2.4 (m, 6H, cyclobutane) | [11] |

| ¹³C NMR (Predicted) | δ ~180 (-COOH), δ ~75 (-CH₂O-), δ ~59 (-OCH₃), δ ~45 (quaternary C), δ ~30 (cyclobutane CH₂), δ ~15 (cyclobutane CH₂) | [11] |

| IR Spectroscopy (Predicted) | ~2500-3300 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~1100 cm⁻¹ (s, C-O) | [12] |

| Safety | GHS06 (Toxic), H301 (Toxic if swallowed) |

Synthesis and Availability

While this compound is commercially available from specialized suppliers, understanding its synthesis provides context for its purity and potential byproducts.[8] A plausible and common synthetic strategy for 1,1-disubstituted cyclobutanes involves the α-alkylation of a cyclobutanecarboxylate derivative.

A logical synthetic pathway is illustrated below. The process begins with the readily available cyclobutanecarboxylic acid, which is first protected as an ester to prevent self-reaction.[4][13] The α-proton is then abstracted using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is subsequently alkylated with chloromethyl methyl ether (MOM-Cl), a potent electrophile. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Caption: A plausible three-step synthetic route.

Fundamental Reactivity

The reactivity of this molecule can be understood by examining its three principal components: the carboxylic acid functional group, the methoxymethyl ether, and the cyclobutane ring.

Caption: Reactivity map of the title compound.

Reactions of the Carboxylic Acid Group

The carboxyl group is the primary center of reactivity, behaving as a typical carboxylic acid.[13] It readily participates in nucleophilic acyl substitution reactions, making it a versatile handle for molecular elaboration.

The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modify solubility, polarity, or to serve as a protecting group. The Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, is a common and effective method.[14]

Causality: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" is crucial because alcohols are weak nucleophiles and will not attack an unactivated carboxylic acid at an appreciable rate. The use of the alcohol as a solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[14]

Protocol: Fischer Esterification to Methyl 1-(methoxymethyl)cyclobutanecarboxylate

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagents: Add methanol (20-50 eq, serving as reagent and solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution. Rationale: The catalyst is essential for activating the carbonyl group.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Self-Validation: Effervescence indicates successful neutralization of the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel chromatography if necessary.

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, as the amide linkage is a cornerstone of peptides, proteins, and a vast number of synthetic drugs.[15] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, coupling agents are almost universally employed to activate the carboxylic acid.

Causality: Coupling agents such as HATU, HOBt/EDC, or PyBOP react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is a potent electrophile that readily reacts with the amine nucleophile to form the stable amide bond. The choice of coupling agent and base (e.g., DIPEA, triethylamine) is critical to prevent side reactions and racemization if chiral centers are present.

Caption: General workflow for amide bond formation.

Protocol: Amidation with Benzylamine

-

Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 10-15 minutes at room temperature. Rationale: This pre-activation step ensures the formation of the activated intermediate before the amine is introduced, maximizing yield.

-

Nucleophile Addition: Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

-

Reaction: Stir at room temperature and monitor by TLC or LC-MS until completion (typically 1-24 hours).

-

Workup: Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Self-Validation: The aqueous washes remove the base, unreacted starting materials, and water-soluble coupling byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Reactivity of the Methoxymethyl Ether

The methoxymethyl group in this molecule is an ether, not a protecting group for an existing alcohol. As such, it is generally stable and unreactive under a wide range of conditions.

-

Stability: It is inert to basic, nucleophilic, oxidative, and most reductive conditions.[16] This stability is a key feature, allowing for extensive chemical manipulation of the carboxylic acid group without affecting the ether linkage.

-

Acidic Cleavage: As an acetal-like structure, the methoxymethyl ether is susceptible to cleavage under strongly acidic conditions.[16] This reaction is generally slow and requires harsh conditions (e.g., concentrated mineral acids, strong Lewis acids), which would likely not be compatible with many complex molecular scaffolds.[16][17] For most synthetic applications, this group can be considered a permanent fixture of the molecular framework.

Reactivity of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol). Despite this, it is a kinetically stable carbocycle.

-

Inertness: The ring is resistant to most chemical reagents under standard laboratory conditions. It does not readily undergo the ring-opening reactions characteristic of the more strained cyclopropane ring.

-

Conformational Rigidity: The primary role of the cyclobutane ring in this context is to act as a rigid scaffold. It holds the carboxyl and methoxymethyl groups in a fixed spatial orientation, which is a highly valuable attribute in drug design for controlling the presentation of pharmacophoric elements.[1][3]

-

Ring-Opening: Ring-opening reactions are possible but typically require high-energy inputs, such as transition metal catalysis or radical conditions, which fall outside the scope of "fundamental reactivity" for most applications.[13]

Conclusion

This compound is a robust and versatile building block for chemical synthesis. Its fundamental reactivity is dominated by the carboxylic acid moiety, which undergoes predictable and high-yielding transformations into esters, amides, and other derivatives using well-established protocols. The methoxymethyl ether and the cyclobutane ring provide a stable and conformationally defined core, making this molecule an attractive scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively incorporate this valuable building block into their synthetic programs.

References

- Vertex AI Search. Cyclobutanecarboxylic acid | Formula, Properties & Application.

- Organic Chemistry Portal. MOM Ethers.

- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- CymitQuimica. CAS 3721-95-7: Cyclobutanecarboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).

- NMR Data for Methoxymethyl Ethers.

- Georganics. Cyclobutanecarboxylic acid - general description.

- PubChemLite. This compound (C7H12O3).

- ChemBK. CYCLOBUTANECARBOXYLIC AICD.

- CP Lab Safety. This compound, 1 gram, Reagent Grade.

- Sigma-Aldrich. This compound DiscoveryCPR 1082766-22-0.

- Hit2Lead. This compound | CAS# 1082766-22-0.

- ChemicalBook. Cyclobutanecarboxylic acid | 3721-95-7.

- Sigma-Aldrich. This compound | 1082766-22-0.

- PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates.

- Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.

- PharmaBlock. Cyclobutane Derivatives in Drug Discovery.

- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- PubMed Central. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. You are being redirected... [hit2lead.com]

- 9. This compound | 1082766-22-0 [sigmaaldrich.com]

- 10. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. material-properties.org [material-properties.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. adichemistry.com [adichemistry.com]

- 17. MOM Ethers [organic-chemistry.org]

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclobutane motif, a four-membered carbocycle, has emerged from the realm of esoteric chemical structures to become a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique conformational rigidity, inherent three-dimensionality, and distinct electronic properties offer a compelling strategic advantage in the design of novel therapeutics. The incorporation of a cyclobutane ring can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive exploration of the multifaceted roles of cyclobutane scaffolds in modern drug discovery, offering in-depth technical insights, field-proven experimental protocols, and a forward-looking perspective on the future of this remarkable structural unit.

Part 1: The Fundamental Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane scaffold in drug design is intrinsically linked to its unique structural and electronic characteristics, which distinguish it from more common acyclic linkers and larger cycloalkanes.

Conformational Rigidity and Puckered Geometry

Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which forces it to adopt a non-planar, puckered conformation.[1][2][3] This "butterfly" structure alleviates some of the torsional strain that would be present in a planar arrangement.[4] This inherent rigidity has profound implications for drug design. By incorporating a cyclobutane ring, medicinal chemists can lock a molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant enhancement in binding affinity and potency.

Unique Electronic Properties and Bond Characteristics

The strained nature of the cyclobutane ring results in C-C bonds with increased p-character and C-H bonds with more s-character compared to their acyclic counterparts.[1][5] This altered hybridization influences the bond lengths and angles within the ring, creating a unique electronic environment. These properties can be exploited to fine-tune interactions with biological targets and to modulate the overall physicochemical properties of a drug candidate.

Part 2: Strategic Applications of Cyclobutane Scaffolds in Drug Design

The judicious incorporation of a cyclobutane motif can address a multitude of challenges encountered during the lead optimization process. Its applications are diverse and impactful, ranging from enhancing potency to improving drug-like properties.

Conformational Restriction and Potency Enhancement

As previously mentioned, the rigid nature of the cyclobutane scaffold is a key asset in constraining the conformation of a molecule. A prime example of this is in the development of inhibitors for retinoic acid-related receptor γt (RORγt), where replacing a flexible n-butanoic acid side chain with a rigid cis-cyclobutane acetic acid led to an improvement in in vitro potency.[2] This was attributed to the reduction of the entropic loss upon binding of the carboxylic acid group to amino acid residues in the target's binding site.

Bioisosteric Replacement: Moving Beyond "Flatland"

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The three-dimensional cyclobutane ring serves as an excellent non-classical bioisostere for several common planar moieties, allowing chemists to "escape from flatland" and explore novel chemical space.

-

Phenyl Ring Bioisostere: The cyclobutane ring can mimic the spatial arrangement of substituents on a para-substituted phenyl ring, while offering improved physicochemical properties such as increased solubility and metabolic stability.[6]

-

Gem-Dimethyl and Alkene Isostere: The cyclobutane scaffold can also serve as a bioisosteric replacement for gem-dimethyl groups or alkenes. This substitution can enhance metabolic stability by blocking sites of oxidation and improve the overall pharmacokinetic profile of a drug candidate.

Enhancing Metabolic Stability and Pharmacokinetic Profiles

The introduction of a cyclobutane ring can effectively shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug. A notable example is the development of ivosidenib (Tibsovo®), an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. A key optimization step in its development was the replacement of a metabolically vulnerable cyclohexyl amine with a difluorocyclobutylamine substituent, which significantly decreased metabolic clearance.[2]

Filling Hydrophobic Pockets and Directing Pharmacophores

The carbon-rich framework of the cyclobutane ring is well-suited to occupy hydrophobic pockets within enzyme active sites or receptor binding sites. Furthermore, the well-defined stereochemistry of substituted cyclobutanes allows for the precise three-dimensional orientation of key pharmacophoric groups, optimizing their interactions with the biological target and enhancing both potency and selectivity.[6]

Part 3: Case Studies of Cyclobutane-Containing Drugs

The successful application of cyclobutane scaffolds in medicinal chemistry is best illustrated by examining their role in several marketed drugs.

Carboplatin: A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[7] Its development was a direct result of efforts to mitigate the severe nephrotoxicity associated with its predecessor, cisplatin.

-

Structure and Mechanism of Action: Carboplatin features a bidentate cyclobutane-1,1-dicarboxylate ligand coordinated to a central platinum atom. Similar to cisplatin, carboplatin acts as an alkylating agent, forming intra- and inter-strand cross-links with DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][7]

-

Role of the Cyclobutane Scaffold: The cyclobutane-1,1-dicarboxylate ligand in carboplatin is more stable and less reactive than the chloride ligands of cisplatin. This difference in lability is believed to be responsible for carboplatin's altered toxicity profile, most notably its significantly reduced kidney toxicity.[1][7]

Boceprevir: A First-in-Class HCV NS3/4A Protease Inhibitor

Boceprevir was a groundbreaking therapeutic for the treatment of hepatitis C virus (HCV) infection. Its structure showcases the strategic use of a cyclobutane moiety to enhance potency.

-

Structure and Pharmacokinetics: Boceprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease. A key structural feature is the presence of a cyclobutylmethyl group in the P1 position of the molecule. Boceprevir exhibits a plasma half-life of approximately 3.4 hours and its absorption is enhanced with food.[8] The drug is a mixture of two diastereomers.[8]

-

Role of the Cyclobutane Scaffold: The cyclobutane group in boceprevir was found to be superior to other cyclic and acyclic analogs in this position. The cyclobutane-containing compound was 3-fold more potent than the corresponding cyclopropyl analog and 19-fold more potent than the cyclopentyl analog, demonstrating the profound impact of the four-membered ring on antiviral activity.[9][10]

Apalutamide: A Non-Steroidal Androgen Receptor Antagonist

Apalutamide is a potent second-generation non-steroidal anti-androgen used in the treatment of prostate cancer. A defining feature of its structure is a spirocyclic cyclobutane moiety.

-

Mechanism of Action: Apalutamide functions as a competitive inhibitor of the androgen receptor (AR). It binds to the ligand-binding domain of the AR, preventing androgen binding and subsequent nuclear translocation of the receptor.[11][12][13][14] This blockade of AR signaling inhibits the growth and proliferation of prostate cancer cells.

-

Role of the Spirocyclic Cyclobutane: The spirocyclic cyclobutane moiety is a key structural feature that contributes to the high binding affinity and antagonistic activity of apalutamide.[2] It serves to rigidly orient the pharmacophoric elements of the molecule for optimal interaction with the AR ligand-binding domain.

Part 4: Synthetic Methodologies for Cyclobutane Scaffolds

The increasing utility of cyclobutanes in medicinal chemistry has spurred the development of robust and stereoselective synthetic methods for their preparation.

[2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful and atom-economical method for the construction of cyclobutane rings from two alkene components.[14][15][16][17][18] This reaction is typically initiated by UV or visible light and can be performed with or without a photosensitizer. Recent advances have led to the development of highly enantioselective photocatalytic [2+2] cycloadditions, providing access to chiral cyclobutane building blocks.[19][20][21][22]

Experimental Protocol: General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

This protocol is adapted from the work of K. C. Nicolaou and colleagues.[15]

-

Reaction Setup: In a quartz reaction vessel, dissolve the alkene (2.0 equivalents) and the N-alkyl maleimide (1.0 equivalent) in an appropriate solvent (e.g., CH₂Cl₂).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

-

Irradiation: Irradiate the stirred reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp or LEDs at a specific wavelength, such as 370 nm) at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

Synthesis of cis-1,3-Difunctionalized Cyclobutanes

The cis-1,3-disubstituted cyclobutane is a particularly valuable scaffold in medicinal chemistry. A variety of synthetic strategies have been developed to access these compounds with high diastereoselectivity.

Experimental Protocol: Synthesis of cis-γ-Functionalized Cyclobutyl Ketones via Norrish-Yang Cyclization and C-C Functionalization

This protocol is based on the work of D. W. C. MacMillan and colleagues.

-

Norrish-Yang Cyclization:

-

Dissolve the starting cyclobutyl aryl ketone in an appropriate solvent (e.g., benzene or toluene).

-

Irradiate the solution with UV light (e.g., using a medium-pressure mercury lamp) at room temperature under an inert atmosphere until the starting material is consumed.

-

Concentrate the reaction mixture and purify the resulting bicyclo[1.1.1]pentan-2-ol intermediate by column chromatography.

-

-

Palladium-Catalyzed C-C Functionalization:

-

To a solution of the bicyclo[1.1.1]pentan-2-ol intermediate in a suitable solvent (e.g., dioxane), add the desired aryl, heteroaryl, alkenyl, or alkynyl iodide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the cis-1,3-difunctionalized cyclobutane.

-

Part 5: ADME and Toxicological Considerations

In Vitro Metabolic Stability Assessment

Assessing the metabolic stability of drug candidates is a critical step in the drug discovery process. The in vitro microsomal stability assay is a widely used method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[23][24][25][26]

Experimental Protocol: In Vitro Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (human or other species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare a solution of the NADPH regenerating system in the same buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a solution of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Toxicological Profile of Cyclobutane-Containing Drugs

The toxicological profile of a drug is of paramount importance. The cyclobutane-1,1-dicarboxylate ligand in carboplatin, for instance, is credited with its reduced nephrotoxicity compared to cisplatin. However, carboplatin is not without its own set of toxicities, with myelosuppression (particularly thrombocytopenia) being the dose-limiting toxicity.[1][22][27] It is crucial to thoroughly evaluate the toxicological profile of any new cyclobutane-containing drug candidate.

Part 6: Future Perspectives and Conclusion

The cyclobutane scaffold has firmly established itself as a valuable component in the medicinal chemist's toolkit.[2][6] The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even broader application of this versatile structural motif in the design of future therapeutics. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the strategic incorporation of conformationally constrained scaffolds like cyclobutane will become increasingly important in the quest for more potent, selective, and safer medicines. The ability of the cyclobutane ring to confer favorable ADME properties while providing a rigid framework for the precise positioning of pharmacophoric elements ensures its continued relevance and prominence in the field of drug discovery.

References

- CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, February 14).

- What is the mechanism of Apalutamide? (2024, July 17).

- Boceprevir PK Fact Sheet. University of Liverpool.

- Synthesis of Novel Cyclobutane Nucleoside Analogues. (n.d.). YorkSpace.

- Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. (2009). MDPI.

- Stereoselective Synthesis of Cyclobutane Nucleoside Analogues. (n.d.).

- A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac. (n.d.). Benchchem.

- Apalutamide: Mechanism of Action and Therapeutic Applications in Prost

- Synthesis of Cyclobutane Nucleosides. (n.d.).

- Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook.

- Application Notes and Protocols for Photochemical [2+2] Cycloadditions. (n.d.). Benchchem.

- Synthesis of cyclobutane nucleosides. (2011). PubMed.

- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). NIH.

- Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Deriv

- Synthesis of a Boceprevir Fragment. (n.d.).

- The side chain synthesis of boceprevir. (2022, February 22). ChemicalBook.

- Carboplatin. (2020, September 15). LiverTox - NCBI Bookshelf.

- Enantioselective Synthesis of Cyclobutanes. (2023, October 3). ChemistryViews.

- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2025, August 7).

- Enantioselective synthesis of a cyclobutane analogue of Milnacipran. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.

- Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. (2020, May 21). Organic & Biomolecular Chemistry (RSC Publishing).

- Limitations to the use of carboplatin-based therapy in advanced ovarian cancer. (n.d.). PMC - NIH.

- Carboplatin-induced hematotoxicity among patients with non-small cell lung cancer: Analysis on clinical adverse events and drug-gene interactions. (n.d.). NIH.

- Carbopl

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9).

- Process for the preparation of carboplatin. (n.d.).

- Microsomal Stability. (n.d.). Cyprotex.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.).

- ADME Microsomal Stability Assay. (n.d.). BioDuro.

- Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. (n.d.). MDPI.

- Synthetic method of Apalutamide. (n.d.).

- Conform

- Cyclobutanes in Small‐Molecule Drug Candid

- A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac. (n.d.). Benchchem.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.

- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). NIH.

- Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139. (2016, November 10). PMC - PubMed Central.

- Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024, September 13). PubMed.

- Photocatalytic [2 + 2] Cycloaddition in DNA-Encoded Chemistry. (n.d.).

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PMC - PubMed Central.

- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Structure-mechanochemical activity relationships for cyclobutane mechanophores. (2011, November 23). PubMed.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).

- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use

- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Cyclobutanes in Small-Molecule Drug Candid

Sources

- 1. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor | RTI [rti.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 19. researchgate.net [researchgate.net]

- 20. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. researchgate.net [researchgate.net]

- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]

- 27. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]